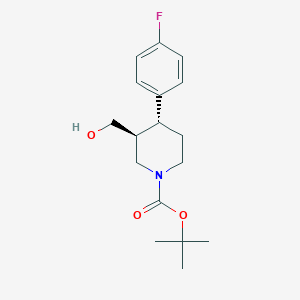

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is a chiral, fluorinated piperidine derivative that is used in a variety of scientific research applications. This compound is a synthetic molecule that is used in the synthesis of various compounds, and is also used in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Pharmaceutical Research: Antidepressant Development

This compound is a key intermediate in the synthesis of Paroxetine , an antidepressant medication used to treat major depressive disorder, obsessive-compulsive disorder, and anxiety disorders. Its unique structure allows for the selective inhibition of serotonin reuptake, enhancing serotonergic neurotransmission in the brain which is a common therapeutic strategy in treating depression .

Organic Synthesis: Chiral Building Blocks

The chiral nature of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine makes it an invaluable building block for the synthesis of complex organic molecules. Its enantiopure form can be used to create stereoselective reactions, which are crucial for producing pharmaceuticals with the desired chirality and pharmacological properties .

Neuropharmacology: Study of Dopaminergic Pathways

Researchers utilize this compound to study dopaminergic pathways in the brain. Its structural similarity to dopamine receptor ligands allows scientists to use it as a scaffold to develop new molecules that can interact with dopamine receptors, aiding in the understanding of diseases like Parkinson’s and schizophrenia .

Kinase Inhibition Research

Kinase inhibitors are a significant focus in the development of cancer therapies. (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine serves as a precursor in creating novel kinase inhibitors. These inhibitors can regulate cell signaling pathways that are often dysregulated in cancer cells, providing a targeted approach to cancer treatment .

Medicinal Chemistry: Analgesic Agents

The compound’s framework is used in the design of analgesic agents. By modifying its structure, researchers can develop new pain-relief medications that act on specific neural pathways, potentially leading to treatments with fewer side effects than traditional opioids .

Chemical Biology: Probe Development

In chemical biology, this compound is used to develop probes that can bind to specific proteins or enzymes within cells. These probes can be tagged with fluorescent markers or other reporters, allowing scientists to track biological processes in real-time and understand cellular functions at a molecular level .

Material Science: Organic Electronics

The fluorophenyl group in the compound’s structure is of interest in material science, particularly in the development of organic electronics. It can be incorporated into polymers or small molecules that form the active layer in organic light-emitting diodes (OLEDs), potentially improving their efficiency and stability .

Environmental Chemistry: Fluorinated Compound Analysis

Due to its fluorinated aromatic ring, (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is studied in environmental chemistry for its persistence and behavior in ecosystems. Understanding the environmental impact of fluorinated compounds helps in assessing their safety and developing regulations for their use .

Propriétés

IUPAC Name |

tert-butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3/t13-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBDGYQRKQAUJW-ZFWWWQNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434299 |

Source

|

| Record name | tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200572-33-4 |

Source

|

| Record name | tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.